2-(Dimethylamino)thiazole-4-carbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

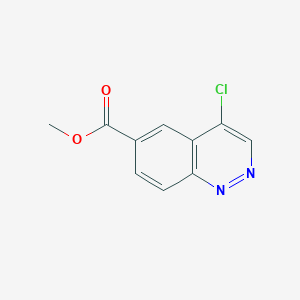

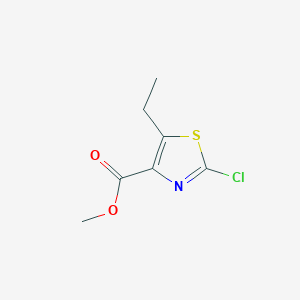

2-(Dimethylamino)thiazole-4-carbaldehyde is a thiazole aldehyde derivative . Thiazoles are important heterocyclics exhibiting boundaryless biological activities .

Synthesis Analysis

This compound undergoes Baylis–Hillman reaction with methyl acrylate catalyzed by DABCO (1,4-diazabicyclo [2.2.2]octane) . The reaction mechanism has been studied by electrospray ionization mass spectrometry (ESI-MS) .Molecular Structure Analysis

The molecular formula of 2-(Dimethylamino)thiazole-4-carbaldehyde is C6H8N2OS .Chemical Reactions Analysis

Thiazoles, including 2-(Dimethylamino)thiazole-4-carbaldehyde, are known to exhibit a wide range of biological activities such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties . The biological outcomes are greatly affected by the substituents on a particular position of the thiazole ring .Physical And Chemical Properties Analysis

The molecular weight of 2-(Dimethylamino)thiazole-4-carbaldehyde is 156.21 .Wirkmechanismus

The mechanism of action of thiazoles is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .

Zukünftige Richtungen

Thiazoles have been the subject of extensive research due to their diverse biological activities . Future research may focus on the design and development of different thiazole derivatives, including 2-(Dimethylamino)thiazole-4-carbaldehyde, to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .

Eigenschaften

CAS-Nummer |

521956-44-5 |

|---|---|

Molekularformel |

C6H8N2OS |

Molekulargewicht |

156.21 g/mol |

IUPAC-Name |

2-(dimethylamino)-1,3-thiazole-4-carbaldehyde |

InChI |

InChI=1S/C6H8N2OS/c1-8(2)6-7-5(3-9)4-10-6/h3-4H,1-2H3 |

InChI-Schlüssel |

SFDWLPDBMMOKOX-UHFFFAOYSA-N |

Kanonische SMILES |

CN(C)C1=NC(=CS1)C=O |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(R)-5-(2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B8800042.png)